REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:6][N:5]([CH2:7][C:8]([NH2:10])=[O:9])[C:4](=[O:11])[CH:3]1[CH:12]1[CH2:16][N:15]([CH2:17][C:18]([NH2:20])=[O:19])[C:14](=[O:21])[CH2:13]1.CN(C)CCO>>[OH:1][C:2]1[CH2:6][N:5]([CH2:7][C:8]([NH2:10])=[O:9])[C:4](=[O:11])[C:3]=1[C:12]1[CH2:16][N:15]([CH2:17][C:18]([NH2:20])=[O:19])[C:14](=[O:21])[CH:13]=1
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Name
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1,1',5,5'-tetrahydro-4-hydroxy-2,2'-dioxo-[3,4'-bi-3H-pyrrole]-1,1'-diacetic acid diamide
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
OC1C(C(N(C1)CC(=O)N)=O)C1CC(N(C1)CC(=O)N)=O
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(CCO)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(N(C1)CC(=O)N)=O)C1=CC(N(C1)CC(=O)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |